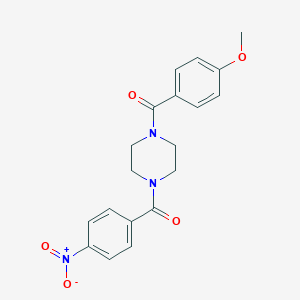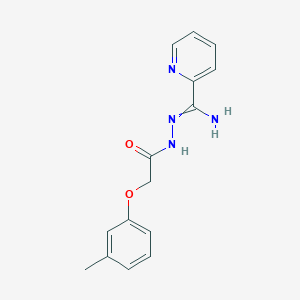
1-Chloropropan-2-amine hydrochloride
Vue d'ensemble
Description
1-Chloropropan-2-amine hydrochloride is a versatile chemical compound with the molecular formula C₃H₉Cl₂N.
Applications De Recherche Scientifique
1-Chloropropan-2-amine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other strong bases
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Substitution Products: Amines, alcohols, or other substituted derivatives
Oxidation Products: Aldehydes, ketones, or carboxylic acids
Reduction Products: Secondary or tertiary amines
Comparaison Avec Des Composés Similaires
2-Chloropropan-1-amine Hydrochloride: Similar structure but different positional isomer.
3-Chloropropan-1-amine Hydrochloride: Another positional isomer with different reactivity.
1-Bromopropan-2-amine Hydrochloride: Similar compound with bromine instead of chlorine.
Uniqueness: 1-Chloropropan-2-amine hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. Its positional isomerism and the presence of a chlorine atom make it distinct from other related compounds, providing unique chemical and physical properties .
Propriétés
IUPAC Name |
1-chloropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHBVQFOAWROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
